molecular formula C7H10N4 B13520235 1-(Pyridazin-3-yl)azetidin-3-amine

1-(Pyridazin-3-yl)azetidin-3-amine

Cat. No.: B13520235
M. Wt: 150.18 g/mol
InChI Key: VLEJJXPMZMGWPT-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)azetidin-3-amine is a compound that features a pyridazine ring fused with an azetidine ring. The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring.

Preparation Methods

The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridazine derivatives with azetidine intermediates under specific conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines under neutral conditions . Industrial production methods may involve the use of scalable and efficient catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

1-(Pyridazin-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridazin-3-yl)azetidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This compound may also interact with other biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

1-(Pyridazin-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-pyridazin-3-ylazetidin-3-amine

InChI

InChI=1S/C7H10N4/c8-6-4-11(5-6)7-2-1-3-9-10-7/h1-3,6H,4-5,8H2

InChI Key

VLEJJXPMZMGWPT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NN=CC=C2)N

Origin of Product

United States

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